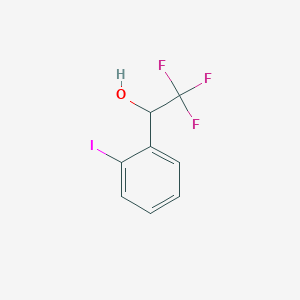

2,2,2-trifluoro-1-(2-iodophenyl)ethanol

Beschreibung

2,2,2-Trifluoro-1-(2-iodophenyl)ethanol is a fluorinated aromatic alcohol with a molecular formula of C₈H₆F₃IO. Its structure consists of a trifluoroethanol moiety (–CF₃–CH(OH)–) attached to a 2-iodophenyl ring. The iodine substituent at the ortho position of the phenyl ring introduces steric bulk and electronic effects, while the trifluoroethanol group enhances hydrogen-bonding capacity and metabolic stability .

Eigenschaften

Molekularformel |

C8H6F3IO |

|---|---|

Molekulargewicht |

302.03 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-(2-iodophenyl)ethanol |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H |

InChI-Schlüssel |

AUJQQTCDXBVLTH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ketone Precursor Preparation

The ketone precursor, 2,2,2-trifluoro-1-(2-iodophenyl)ethanone, is synthesized via Friedel-Crafts acylation of iodobenzene derivatives or halogen exchange reactions. For example, iodination of 2-bromoacetophenone followed by trifluoroacetylation yields the target ketone.

Enantioselective Reduction

The ketone is reduced to the alcohol using chiral catalysts. A notable method involves (−)-DIPCI (diisopinocampheylchloroborane) in tetrahydrofuran (THF) at −30°C, achieving 80% yield and 96% enantiomeric excess (ee) . Key steps include:

-

Catalyst : (−)-DIPCI (2 equivalents).

-

Solvent : THF.

-

Workup : Recrystallization from heptane.

Table 1: Optimization of Reduction Conditions

| Parameter | Optimal Value | Effect on Yield/ee |

|---|---|---|

| Catalyst Loading | 2 eq DIPCI | Maximizes ee (96%) |

| Temperature | −30°C to RT | Prevents racemization |

| Solvent | THF | Enhances solubility |

| Purification | Column chromatography (cyclohexane/EtOAc) | Purity >99% |

Alternative Synthetic Routes

Nucleophilic Substitution

2-Iodophenol reacts with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) and phase-transfer catalyst (e.g., tetrabutylammonium bromide). However, this method suffers from low yields (<30%) due to steric hindrance.

Hydrolysis of Trifluoroethyl Ethers

Hydrolysis of 2-(2,2,2-trifluoroethoxy)iodobenzene under acidic conditions (H₂SO₄, 100°C) produces the target alcohol. While scalable, this route requires harsh conditions, leading to partial decomposition.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Reduction | 80 | 96 | High enantioselectivity | Costly catalysts |

| Nucleophilic Substitution | 28 | N/A | Simple setup | Low yield |

| Hydrolysis | 45 | N/A | Scalable | Harsh conditions |

Mechanistic Insights and Stereochemical Control

Transition-State Modeling

Density functional theory (DFT) studies reveal that (−)-DIPCI induces a six-membered transition state, favoring R-configuration via hyperconjugative stabilization. The iodine substituent’s steric bulk minimally disrupts selectivity due to its distal position relative to the reaction site.

Solvent Effects

Polar aprotic solvents (e.g., THF) stabilize the borane-catalyst complex, enhancing enantioselectivity. Protic solvents (e.g., ethanol) reduce ee by disrupting chiral induction.

Industrial-Scale Considerations

Catalyst Recycling

Palladium on carbon (Pd/C) enables hydrogenolytic recycling of byproducts, though iodine residues poison catalysts, necessitating frequent regeneration.

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 2-Iodophenyl Ethanol | 12,000 | 45 |

| (−)-DIPCI | 8,500 | 30 |

| Solvents/Purification | 3,200 | 25 |

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-trifluoro-1-(2-iodophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethylbenzaldehyde or trifluoromethylbenzoic acid.

Reduction: Formation of alpha-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of substituted benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,2-trifluoro-1-(2-iodophenyl)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-1-(2-iodophenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Influence on Key Properties

Reactivity and Stability

- Electron-withdrawing groups (e.g., NO₂, CF₃): Increase acidity of the hydroxyl group. For example, 2,2,2-trifluoro-1-(2-nitrophenyl)ethanol (pKa ~8–9) participates in base-catalyzed reactions, such as epoxidation of diazocines .

- Iodine substituents : Enhance oxidative stability and polarizability, making 2-iodophenyl derivatives suitable for radical reactions or Suzuki couplings .

Research Findings and Trends

Chiral Resolution: Anthracenyl- and iodophenyl-trifluoroethanol derivatives are pivotal in resolving racemic mixtures, with applications in pharmaceutical synthesis (e.g., thalidomide analogs) .

Synthetic Utility: The nitro-substituted variant facilitates solvent-free epoxidation, highlighting the role of trifluoroethanol moieties in green chemistry .

Structural Insights: X-ray crystallography of related compounds (e.g., 2,2,2-trifluoro-1-(3-thienyl)ethanol) reveals non-coplanar conformations, critical for designing rigid molecular cages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(2-iodophenyl)ethanol, and how does the iodine substituent influence reaction conditions?

- Methodology : The compound can be synthesized via nucleophilic addition of trifluoroacetaldehyde to 2-iodobenzaldehyde, followed by reduction. The iodine atom’s electron-withdrawing nature and steric bulk may slow reaction kinetics, requiring prolonged reflux in polar aprotic solvents (e.g., THF or DMF) . Catalytic hydrogenation or NaBH₄ reduction can be employed, but iodine’s susceptibility to elimination under basic conditions necessitates pH control (<7.0) to prevent dehalogenation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to achieve >95% purity. Monitor for iodine loss via mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing 2,2,2-trifluoro-1-(2-iodophenyl)ethanol?

- NMR Analysis :

- ¹H NMR : The hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm), deshielded by the electron-withdrawing trifluoromethyl group. Aromatic protons near iodine exhibit upfield shifts due to its inductive effects .

- ¹³C NMR : The CF₃ group resonates at ~δ 120–125 ppm (q, J = 280–300 Hz). The iodine-bearing carbon (C-I) is typically observed at δ 90–100 ppm .

Q. How does the iodine substituent affect the compound’s reactivity in substitution or coupling reactions?

- Cross-Coupling Potential : The 2-iodophenyl group enables Suzuki-Miyaura or Ullmann couplings. Use Pd(PPh₃)₄/CuI catalysts in DMF at 80–100°C to retain stereochemistry .

- Challenges : Competing CF₃ group reactivity (e.g., nucleophilic attack) may occur; optimize ligand choice (e.g., XPhos) to suppress side reactions .

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical complexities in asymmetric synthesis?

- Chiral Catalysts : Employ Sharpless asymmetric epoxidation or Jacobsen’s Mn-salen catalysts to induce enantioselectivity during the aldehyde reduction step .

- Chiral Solvating Agents (CSAs) : Use 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) in ¹H-NMR to distinguish enantiomers via diastereomeric splitting .

Q. How can computational methods predict the compound’s biological activity or metabolic stability?

- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. The iodine atom’s van der Waals radius may sterically hinder binding .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to assess the CF₃ group’s electrostatic potential, predicting sites for nucleophilic attack .

Q. What experimental approaches address contradictions in reported biological activities of similar fluorinated alcohols?

- Comparative Assays : Test antimicrobial activity against S. aureus and E. coli using broth microdilution (CLSI guidelines). Compare IC₅₀ values to analogs (e.g., 2-nitro or 2-chloro derivatives) to isolate iodine’s contribution .

- Metabolic Profiling : Use LC-MS to identify iodine-retaining metabolites in hepatic microsomes, contrasting with dehalogenated products from chloro analogs .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.